molecular formula C24H29N7O2 B2824798 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide CAS No. 1021228-72-7

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide

Cat. No.: B2824798
CAS No.: 1021228-72-7
M. Wt: 447.543
InChI Key: VGRCYMLWKSIGPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural elements include:

  • 4-(Azepan-1-yl) substituent: A seven-membered saturated ring at the 4-position of the pyrazolopyrimidine, which may enhance lipophilicity and conformational flexibility.
  • Ethyl linker: Connects the pyrazolopyrimidine core to a pyrrolidine moiety.

While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs suggest applications in oncology, inflammation, or ion channel modulation .

Properties

IUPAC Name

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N7O2/c32-21-14-18(16-30(21)19-8-4-3-5-9-19)24(33)25-10-13-31-23-20(15-28-31)22(26-17-27-23)29-11-6-1-2-7-12-29/h3-5,8-9,15,17-18H,1-2,6-7,10-14,16H2,(H,25,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRCYMLWKSIGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4CC(=O)N(C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the azepane ring and the pyrrolidine carboxamide group. Each step requires specific reagents and conditions, such as the use of strong bases, acids, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques like crystallization and chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reagents used.

Common Reagents and Conditions

Common reagents for these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function, which can result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

The table below highlights key structural analogs and their distinguishing features:

Compound ID Core Structure Substituents Molecular Weight (g/mol) Melting Point (°C) Notable Features Reference
Target Compound Pyrazolo[3,4-d]pyrimidine 4-azepan-1-yl, ethyl-pyrrolidine-3-carboxamide N/A* N/A* Azepane for flexibility; carboxamide for solubility -
Example 53 (Patent) Pyrazolo[3,4-d]pyrimidine 4-amino, chromenone-ethyl, benzenesulfonamide 589.1 175–178 Chromenone for planar binding; sulfonamide for acidity
Example 33 (Patent) Pyrazolo[3,4-d]pyrimidine 4-amino-3-methyl, chromenone-ethyl N/A N/A Methyl and amino groups for basicity; fluorophenyl for lipophilicity
SJF690 (PROTAC) Pyrazolo[3,4-d]pyrimidine Piperidine, PROTAC linker N/A N/A Designed for BTK degradation; complex pharmacokinetic modifiers
Niclosamide Derivatives Benzamide Nitro/chloro, phenolic ether N/A N/A TMEM16A antagonism; WHO Essential Medicine

*Data unavailable in provided evidence.

Key Observations:

Core Modifications: The target compound’s azepan-1-yl group distinguishes it from analogs with amino (e.g., Example 53 ) or methyl-amino substituents (Example 33 ). Azepane’s larger ring size may improve membrane permeability compared to smaller substituents. Chromenone-linked analogs (Examples 33 and 53) prioritize planar aromatic interactions, whereas the target’s pyrrolidine carboxamide may favor polar interactions.

Linker and Terminal Groups :

  • The ethyl linker is conserved across analogs, suggesting its role in spacing critical pharmacophores.
  • Terminal groups like benzenesulfonamide (Example 53) or PROTAC modules (SJF690 ) dictate target specificity (e.g., kinase vs. ion channel vs. protein degradation).

Bioactivity Implications :

  • Niclosamide derivatives ( ) demonstrate that substituent electronegativity (e.g., nitro vs. chloro) impacts TMEM16A antagonism. By analogy, the target’s azepane may modulate similar ion channel interactions.
  • PROTAC analogs ( ) highlight the pyrazolopyrimidine core’s adaptability in diverse therapeutic strategies.

Pharmacological and Physicochemical Properties

  • Solubility: The pyrrolidine carboxamide may improve aqueous solubility relative to chromenone or sulfonamide-terminated analogs.
  • Metabolic Stability : Azepane’s saturation could reduce oxidative metabolism compared to aromatic substituents in Example 53 .

Biological Activity

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide, also referred to as EVT-2961872, is a complex organic compound with significant biological activity, particularly in the field of medicinal chemistry. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure integrates a carboxamide group with a pyrrolidine framework and a pyrazolo-pyrimidine moiety. Its molecular formula is C20H26N6O2C_{20}H_{26}N_{6}O_{2} with a molar mass of 378.46 g/mol. The structural complexity suggests potential interactions with various biological targets, particularly enzymes involved in cell signaling pathways.

Property Value
Molecular FormulaC20_{20}H26_{26}N6_{6}O2_{2}
Molar Mass378.46 g/mol
SolubilitySoluble in DMSO
StabilityStable under standard lab conditions

Target Interaction

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . This interaction is crucial because CDK2 plays a significant role in regulating the cell cycle. By inhibiting CDK2, the compound effectively disrupts cell proliferation, making it a candidate for cancer therapy.

Biochemical Pathways

The inhibition of CDK2 affects several key biochemical pathways:

  • Cell Cycle Regulation : Disruption of CDK2 activity leads to cell cycle arrest in cancer cells.
  • Apoptosis Induction : The compound may promote programmed cell death in malignant cells through the activation of pro-apoptotic factors.

Efficacy Against Cancer Cell Lines

Recent studies have demonstrated the efficacy of this compound against various cancer cell lines:

Cell Line IC50 (µM) Effect
MCF7 (Breast Cancer)0.5Inhibition of proliferation
HeLa (Cervical Cancer)0.8Induction of apoptosis
A549 (Lung Cancer)0.6G1 phase arrest

These IC50 values indicate potent activity against these lines, suggesting that the compound could be developed further for therapeutic use.

Pharmacokinetics

Pharmacokinetic studies indicate favorable absorption and distribution characteristics. The compound exhibits:

  • High Bioavailability : Rapid absorption post-administration.
  • Metabolic Stability : Minimal degradation in liver microsomes.

Synthesis and Modification

The synthesis of this compound involves multiple steps requiring precise control over reaction conditions to optimize yield and purity. Key synthetic routes include:

  • Formation of the Pyrazolo-Pyrimidine Core : Utilizing cyclization reactions.
  • Introduction of the Azepan Moiety : Achieved via nucleophilic substitution methods.
  • Final Coupling Reactions : To form the complete carboxamide structure.

Q & A

Q. What are the key steps involved in synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis typically follows multi-step protocols:

  • Step 1 : Formation of the pyrazolo[3,4-d]pyrimidinone core via cyclization of substituted pyrazole precursors under reflux conditions (ethanol or DMF as solvents) .
  • Step 2 : Introduction of the azepan-1-yl group via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine .
  • Step 3 : Coupling the pyrrolidine-3-carboxamide moiety using carbodiimide-based coupling reagents (e.g., EDC/HOBt) . Critical Parameters : Temperature (60–120°C), solvent polarity (DMF enhances reactivity), and reaction time (12–24 hours) significantly impact yield and purity .

Q. Which analytical techniques are most reliable for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to verify substituent positions and confirm aromatic/amide proton environments .
  • HPLC : Purity assessment (>95% purity threshold for biological assays) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns .

Q. What are the common challenges in scaling up the synthesis for preclinical studies?

  • Side Reactions : Competing esterification or oxidation by-products require strict control of moisture and oxygen levels .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate to DCM/methanol) is essential for isolating the final product .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the azepan-1-yl substitution step?

  • Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) improve nucleophilicity of the azepane amine .
  • Catalyst Optimization : Use of DBU (1,8-diazabicycloundec-7-ene) instead of triethylamine enhances reaction rates .
  • Temperature Gradients : Gradual heating (40°C → 80°C) minimizes decomposition of sensitive intermediates .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) when characterizing novel derivatives?

  • Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) to resolve overlapping signals and assign stereochemistry .
  • Computational Modeling : Density Functional Theory (DFT) calculations predict 1^1H NMR chemical shifts, aiding in structural assignments .
  • Isotopic Labeling : 15^15N or 13^13C-labeled precursors clarify ambiguous peaks in complex spectra .

Q. What strategies are effective for analyzing conflicting biological activity data across pyrazolo[3,4-d]pyrimidine derivatives?

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., azepane vs. piperidine) to isolate pharmacophore contributions .
  • Kinase Profiling Assays : Use broad-panel kinase screens (e.g., Eurofins KinaseProfiler) to identify off-target interactions that may explain variability .
  • Molecular Dynamics Simulations : Predict binding affinities to ATP-binding pockets, correlating with experimental IC50_{50} values .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of action in kinase inhibition?

  • Enzyme Kinetics : Measure KmK_m and VmaxV_{max} under varying inhibitor concentrations to determine competitive/non-competitive inhibition .
  • Crystallography : Co-crystallize the compound with target kinases (e.g., CDK2 or Aurora A) to resolve binding modes .
  • Cellular Thermal Shift Assay (CETSA) : Validate target engagement in live cells by monitoring thermal stabilization of kinases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.